Welcome to the BenchChem Online Store!
molecular formula C17H10ClF3N2O3 B119686 Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 100491-29-0

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B119686
M. Wt: 382.7 g/mol
InChI Key: JLSXYCZRMYCIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851535

Procedure details

In 2 ml of 1,2-dichloroethane was dissolved 130 mg of N,N-dimethylformamide, and 270 mg of phosphorus oxychloride was dropped thereinto with ice-cooling, after which the resulting mixture was subjected to reaction at the same temperature for 10 minutes. Thereafter, 200 mg of ethyl 2-[2-(2,4-difluorophenylamino)-5-fluoro-6-methoxynicotinoyl]acetate was added to the reaction mixture, and the resulting mixture was subjected to reaction under reflux for 4.5 hours. The reaction mixture was poured into 30 ml of water, and 30 ml of chloroform was then added thereto. The organic layer was thereafter separated, washed successively with 20 ml of water and 20 ml of saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and the residue thus obtained was purified by a column chromatography [Wako Silica Gel C-200, eluant: benzene-ethyl acetate (10:1 by volume)] to obtain 130 mg (yield 62.6%) of ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. The physical properties of this compound were identical with those of the compound obtained in Example 51.
Name
ethyl 2-[2-(2,4-difluorophenylamino)-5-fluoro-6-methoxynicotinoyl]acetate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
130 mg
Type
reactant
Reaction Step Three
Quantity
270 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.P(Cl)(Cl)(Cl)=O.[F:11][C:12]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:13]=1[NH:19][C:20]1[N:33]=C(OC)[C:31]([F:36])=[CH:30][C:21]=1[C:22]([CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[O:23].O.[CH:38]([Cl:41])(Cl)Cl>ClCCCl>[Cl:41][C:38]1[N:33]=[C:20]2[C:21]([C:22](=[O:23])[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:1][N:19]2[C:13]2[CH:14]=[CH:15][C:16]([F:18])=[CH:17][C:12]=2[F:11])=[CH:30][C:31]=1[F:36]

Inputs

Step One
Name
ethyl 2-[2-(2,4-difluorophenylamino)-5-fluoro-6-methoxynicotinoyl]acetate
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)NC1=C(C(=O)CC(=O)OCC)C=C(C(=N1)OC)F
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
130 mg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
270 mg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
TEMPERATURE
Type
TEMPERATURE
Details
with ice-cooling
CUSTOM
Type
CUSTOM
Details
after which the resulting mixture was subjected to reaction at the same temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4.5 hours
Duration
4.5 h
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
The organic layer was thereafter separated
WASH
Type
WASH
Details
washed successively with 20 ml of water and 20 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography [Wako Silica Gel C-200, eluant: benzene-ethyl acetate (10:1 by volume)]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.